Methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate
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Overview
Description
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a tetrahydro-2H-pyran ring and a trifluoromethylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrahydro-2H-pyran ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-hydroxypropanoate: Lacks the trifluoromethylsulfonyl group, resulting in different reactivity and applications.
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-((methylsulfonyl)oxy)propanoate: Contains a methylsulfonyl group instead of a trifluoromethylsulfonyl group, affecting its chemical properties.
Uniqueness: The presence of the trifluoromethylsulfonyl group in ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds. This uniqueness enhances its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C10H15F3O6S |
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Molecular Weight |
320.28 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O6S/c1-17-9(14)8(6-7-2-4-18-5-3-7)19-20(15,16)10(11,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
QYRCLQIQSCFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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